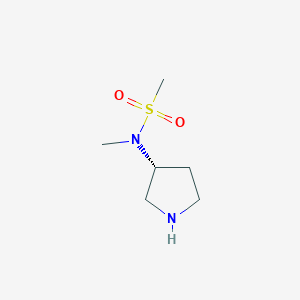

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Description

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chiral sulfonamide derivative featuring a pyrrolidine ring substituted with a methyl group and a methanesulfonamide moiety at the 3-position. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 192.28 g/mol (free base) and 214.71 g/mol for its hydrochloride salt (CAS: 955979-18-7) . The compound’s stereochemistry (R-configuration) is critical for interactions with biological targets, such as enzymes or receptors, making it a valuable intermediate in pharmaceutical synthesis .

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, details its use in forming a cyclohexyl-indole-carboxamide derivative, achieving a 13% yield under optimized conditions . The hydrochloride salt is often purified via silica gel chromatography, as noted in and .

Applications: It serves as a building block for protein degraders (e.g., PROTACs) and kinase inhibitors, leveraging its sulfonamide group for hydrogen bonding and its pyrrolidine ring for conformational rigidity .

Properties

IUPAC Name |

N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWOLXIOYYVGSI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The primary applications of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide include:

- Neurological Disorders : Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential in treating conditions like depression and anxiety disorders. It has been shown to enhance serotonin levels in animal models.

- Anticancer Research : The compound has demonstrated cytotoxic effects on human lung cancer cells (A549), inducing apoptosis and reducing cell viability significantly. This positions it as a candidate for further development as a chemotherapeutic agent.

The biological activity of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is characterized by its interactions with various receptors and neurotransmitter systems. Key areas of investigation include:

- Binding affinity studies at neurotransmitter receptors.

- Assessment of safety and efficacy profiles for therapeutic use.

Anticancer Properties

A study highlighted the compound's effect on human lung cancer cells (A549), where it was found to induce late apoptosis and significantly reduce cell viability compared to control groups. Flow cytometry confirmed these findings, suggesting its potential as a chemotherapeutic agent.

Neurological Applications

Another investigation focused on the compound's effects on neurotransmitter systems, revealing that it enhances serotonin levels in animal models. This suggests possible applications in treating depression and anxiety disorders, although further research is needed to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism by which (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an agonist or antagonist for certain receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, ion channels, or other proteins.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide with three structurally related sulfonamide derivatives:

Structural and Functional Insights

- Chirality : The R-configuration in the target compound is crucial for enantioselective binding, unlike the S-isomer or racemic mixtures .

- Hydrogen Bonding : The sulfonamide group in all analogs participates in N–H⋯O interactions, as seen in crystal structures (e.g., ) .

- Salt vs. Free Base : Hydrochloride salts (e.g., CAS 955979-18-7) exhibit superior aqueous solubility, critical for in vivo applications .

Biological Activity

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, also known as its hydrochloride salt, is a compound with potential therapeutic applications primarily due to its interactions with various biological systems. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. It features a pyrrolidine ring that is critical for its biological activity. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations.

| Property | Details |

|---|---|

| CAS Number | 1810074-90-8 |

| Molecular Formula | C₆H₁₅ClN₂O₂S |

| Molecular Weight | 214.71 g/mol |

| Structure Features | Pyrrolidine ring |

Preliminary studies suggest that (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide may interact with neurotransmitter systems, particularly within the central nervous system (CNS). Its unique structure allows for potential binding at various receptors, which could lead to applications in treating neurological disorders and possibly other conditions such as pain management and metabolic disorders.

Central Nervous System Effects

Research indicates that the compound may exhibit significant effects on CNS activity. Interaction studies have focused on its binding affinity to neurotransmitter receptors, which is crucial for assessing its therapeutic potential. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating conditions like anxiety, depression, and neurodegenerative diseases .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted the anticancer properties of similar compounds. Studies indicate that derivatives of methanesulfonamide can induce apoptosis in cancer cells, suggesting that (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide might also possess anticancer activity through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that compounds similar to (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide showed promising results in modulating cholinergic activity, which is essential for cognitive functions.

- In vitro assays indicated significant inhibition of acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

-

Anticancer Activity :

- In a comparative study of piperidine derivatives, the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin in certain assays .

- The structure–activity relationship (SAR) studies revealed that specific modifications led to enhanced apoptotic responses in cancer cell lines, indicating a pathway for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.